molecular formula C7H12N2O2 B14543446 2-Oxoazepane-1-carboxamide CAS No. 62353-41-7

2-Oxoazepane-1-carboxamide

Cat. No.: B14543446
CAS No.: 62353-41-7
M. Wt: 156.18 g/mol
InChI Key: WBRUZRNLSFZNQI-UHFFFAOYSA-N
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Description

2-Oxoazepane-1-carboxamide is a chemical building block of high interest in pharmaceutical research and development. Its core structure, the 2-oxoazepane scaffold, is recognized as a privileged motif in drug discovery. Research indicates that this scaffold is a key intermediate in the synthesis of potent, orally active inhibitors of enzymes like gamma-secretase, a proteolytic enzyme considered a therapeutic target for Alzheimer's disease . Furthermore, the 2-oxoazepane (or ε-caprolactam) structure is a known component in synthesis reactions, such as additions with isocyanates, to create more complex molecules for material science and chemical research . Compounds featuring this scaffold have also been investigated as inhibitors for other biologically significant enzymes, including dipeptidyl peptidase 1 (DPP1), which is a target in respiratory conditions like asthma and COPD . The carboxamide functional group enhances the molecule's utility, allowing it to be readily incorporated into larger, more complex structures as a peptidomimetic or as a central core for constructing focused libraries in lead optimization campaigns. This makes this compound a valuable reagent for researchers developing novel therapeutic agents for neurological disorders, inflammatory diseases, and beyond. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62353-41-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-oxoazepane-1-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-7(11)9-5-3-1-2-4-6(9)10/h1-5H2,(H2,8,11)

InChI Key

WBRUZRNLSFZNQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Oxoazepane 1 Carboxamide and Its Derivatives

Strategies for the Construction of the 2-Oxoazepane Ring System and its Derivatives

The formation of the seven-membered azepane ring presents unique thermodynamic and kinetic challenges compared to the synthesis of five- and six-membered rings. Nevertheless, several robust strategies have been developed to access this important heterocyclic motif.

Ring Expansion Approaches to 2-Oxoazepane Scaffolds

Ring expansion reactions provide a powerful method for converting more readily available smaller rings into the larger azepane system. These approaches leverage the strain of smaller rings or specific rearrangement reactions to insert atoms and enlarge the cyclic structure.

The four-membered β-lactam (azetidin-2-one) ring is a highly versatile synthetic intermediate, primarily due to its significant ring strain which facilitates ring-opening reactions. nih.gov This reactivity can be harnessed to build precursors for larger ring systems. While direct multi-carbon insertion into the β-lactam ring is complex, a common strategy involves ring-opening to a linear amino acid, followed by homologation and re-cyclization.

A notable method for carbon chain extension is the Arndt-Eistert synthesis , which effectively converts a carboxylic acid to its higher homolog containing an additional methylene (B1212753) group. organic-chemistry.orgwikipedia.org This three-step sequence can be applied to amino acids derived from β-lactams to construct a precursor suitable for cyclization into a 2-oxoazepane ring. The process involves:

Conversion of the carboxylic acid to an acyl chloride.

Reaction with diazomethane (B1218177) to form an α-diazoketone.

A metal-catalyzed (typically silver oxide) Wolff rearrangement in the presence of a nucleophile (like water) to yield the homologated carboxylic acid. nrochemistry.comslideshare.net

By applying this homologation sequence iteratively to a β-amino acid (derived from a β-lactam), a 6-aminohexanoic acid backbone can be constructed, which is the direct precursor for the 2-oxoazepane ring.

StepReactionDescription
1 β-Lactam Ring OpeningHydrolysis of a β-lactam yields a β-amino acid (e.g., 3-aminobutanoic acid).
2 Arndt-Eistert Homologation (Cycle 1)The β-amino acid is converted to a γ-amino acid (e.g., 4-aminopentanoic acid). ambeed.com
3 Arndt-Eistert Homologation (Cycle 2)The γ-amino acid is converted to a δ-amino acid (e.g., 5-aminohexanoic acid).
4 Arndt-Eistert Homologation (Cycle 3)The δ-amino acid is converted to an ε-amino acid (6-aminohexanoic acid).
5 LactamizationThe resulting 6-aminohexanoic acid is cyclized to form the 2-oxoazepane ring.

This stepwise approach highlights the utility of β-lactams as foundational building blocks for accessing more complex and larger heterocyclic systems.

The most direct and industrially significant method for constructing the 2-oxoazepane ring is the intramolecular cyclization of a linear C6 precursor. researchgate.netrsc.org This approach involves the formation of an amide bond between a terminal amine and a terminal carboxylic acid (or its derivative) on the same molecule.

The primary precursor for this reaction is 6-aminohexanoic acid (also known as 6-aminocaproic acid). nih.gov The cyclization is essentially a dehydration reaction, which can be promoted by thermal means or by using catalysts or adsorbents like zeolite, silica (B1680970) gel, or alumina (B75360) to facilitate the reaction under milder conditions. rsc.org

Another viable precursor is 6-hydroxycaproamide. researchgate.net In this case, the intramolecular cyclization occurs via an N-alkylation reaction between the amide nitrogen and the terminal carbon bearing a hydroxyl group, which acts as a leaving group. researchgate.net This pathway has been explored using bimetallic catalysts to achieve high conversion rates. researchgate.net

PrecursorReaction TypeConditionsProduct
6-Aminohexanoic AcidIntramolecular Amidation (Dehydration)Refluxing in toluene (B28343) with adsorbents (zeolite, silica gel) rsc.org2-Oxoazepane (ε-Caprolactam)
6-HydroxycaproamideIntramolecular N-Alkylation (Dehydration)Ru-Co/TiO₂ catalyst, 250°C, 1 MPa N₂ researchgate.net2-Oxoazepane (ε-Caprolactam)
1,6-DiaminohexaneOxidative Deamination & CyclizationIn vitro with mammalian liver aldehyde oxidase nih.gov2-Oxoazepane (ε-Caprolactam)

These intramolecular cyclization methods form the cornerstone of industrial caprolactam production and are fundamental to the synthesis of the 2-oxoazepane scaffold.

Ring-closure reactions can be classified according to Baldwin's rules, which predict the favorability of different cyclization pathways based on the ring size and the geometry of the reacting centers. wikipedia.org A 7-exo-trig cyclization refers to the formation of a seven-membered ring (7) where the attacking atom forms a bond to an sp²-hybridized center (trig) and the single bond broken in the process is outside the newly formed ring (exo).

While the formation of seven-membered rings via radical cyclization is generally less common than for five- or six-membered rings, the 7-exo pathway is a viable strategy, particularly for acyl radicals. nih.gov Acyl radicals exhibit slower reduction rates compared to alkyl radicals, making them more amenable to less favorable cyclizations like the 7-exo closure. Research has shown that radical cascades initiated by a 7-exo-trig acyl radical cyclization can proceed in high yields and with excellent diastereoselectivity, leading to the formation of seven-membered rings within complex polycyclic systems. nih.gov

Similarly, transition metal-catalyzed reactions have been developed that follow this pathway. For instance, enantioselective 7-exo-trig carbopalladation-initiated carbonylation cascades have been successfully employed to synthesize atropisomeric dibenzo[b,d]azepin-6-ones, demonstrating a modern application of this cyclization principle for constructing substituted azepane scaffolds. acs.org

Lactamization and Amidation Routes to 2-Oxoazepane-1-carboxamide and Analogues

The most direct synthetic route to this compound and its derivatives utilizes ε-caprolactam as the starting material. ε-Caprolactam is the common name for 2-oxoazepane, a readily available, large-scale industrial chemical. nih.gov The synthesis, therefore, becomes a matter of installing a carboxamide functionality onto the lactam nitrogen.

The target molecule, this compound, is structurally an N-acylurea. The synthesis of N-acylureas can be achieved through several established methods. A primary route involves the reaction of an amide or lactam with an isocyanate. reading.ac.uk In this context, ε-caprolactam can react with an isocyanate source to form the desired N-carboxamide bond.

Another versatile method for creating N-acylureas involves the reaction of carboxylic acids with carbodiimides (e.g., DCC, DIC). ias.ac.in This reaction generates a highly reactive O-acylisourea intermediate, which can then be captured by a nucleophile. In the absence of an external nucleophile, this intermediate can undergo an O-to-N acyl migration to form a stable N-acylurea. ias.ac.inresearchgate.net

The synthesis of various N-substituted caprolactam derivatives is well-documented, confirming the accessibility of the lactam nitrogen for functionalization. For example, N-acetyl-epsilon-caprolactam is a known compound, formed by the acylation of caprolactam. alchempharmtech.comtcichemicals.com This demonstrates the principle of attaching carbonyl-containing groups to the nitrogen atom. The synthesis of the target carboxamide would follow a similar logic, using a suitable carbamoylating agent.

Reagent ClassSpecific Reagent ExampleReaction DescriptionProduct Class
IsocyanatesBenzoyl isocyanate nih.govNucleophilic attack of the lactam nitrogen on the isocyanate carbonyl.N-Acylurea Derivatives
Carbamoyl (B1232498) ChloridesN,N-Dimethylcarbamoyl chlorideAcylation of the lactam nitrogen with the carbamoyl chloride.N-Carboxamide Derivatives
CarbodiimidesDicyclohexylcarbodiimide (DCC) + Carboxylic Acid reading.ac.ukFormation of an O-acylisourea intermediate followed by rearrangement or reaction with the lactam.N-Acylurea Derivatives
Acyl CarbamatesN-(phenoxycarbonyl)benzamide nih.govNucleophilic displacement of the phenoxy group by the lactam nitrogen.N-Acylurea Derivatives

These direct amidation and acylation strategies on ε-caprolactam represent the most efficient and high-yielding pathways to this compound and a diverse library of related analogues.

Carboxamide Bond Formation Strategies at the Azepane Nitrogen

The introduction of a carboxamide group at the nitrogen atom of the 2-oxoazepane (ε-caprolactam) ring is a key step in the synthesis of the title compound and its analogues. This transformation is typically achieved through the reaction of the lactam nitrogen with a suitable electrophilic source of the carboxamide moiety.

One of the most direct methods involves the reaction of ε-caprolactam with isocyanates. For instance, this compound derivatives can be synthesized by reacting ε-caprolactam with diisocyanates. A notable example is the synthesis of carbamoyl caprolactam-terminated polyoxytetramethylene, where ε-caprolactam is reacted with hexamethylene diisocyanate in the presence of a catalyst like dibutyltin (B87310) dilaurate. prepchem.com This reaction proceeds via nucleophilic attack of the lactam nitrogen on one of the isocyanate groups, forming the desired N-carboxamide linkage. The reaction kinetics of ε-caprolactam with toluene diisocyanate have also been studied, indicating a first-order reaction. asianpubs.org

Similarly, carbamoyl chlorides can serve as effective reagents for the N-functionalization of lactams. These reagents react with the weakly acidic N-H bond of ε-caprolactam, typically in the presence of a base, to yield the corresponding this compound. Carbamoyl chlorides themselves can be generated in situ and are known to participate in a variety of transition metal-catalyzed reactions, offering a versatile route to complex amide structures. rsc.org

The table below summarizes common strategies for carboxamide bond formation at the azepane nitrogen.

Reagent TypeExample ReagentCatalyst/ConditionsProduct Type
IsocyanateHexamethylene diisocyanateDibutyltin dilaurate, 80°CN-Alkyl-2-oxoazepane-1-carboxamide
IsocyanateToluene diisocyanate-N-Aryl-2-oxoazepane-1-carboxamide
Carbamoyl ChlorideGeneric R-CO-ClBaseThis compound derivative

Organolithium Chemistry in 2-Oxoazepane Synthesis

Organolithium reagents are powerful tools in organic synthesis, acting as both strong bases and potent nucleophiles. wikipedia.org Their utility in the synthesis of this compound derivatives lies primarily in their ability to deprotonate the N-H bond of ε-caprolactam, generating a nucleophilic lactamate anion. This anion can then react with a suitable electrophile to introduce the carboxamide functionality.

The deprotonation of ε-caprolactam is typically carried out using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithium lactamate is a versatile intermediate that can react with various electrophiles. For the synthesis of this compound, an appropriate electrophilic source of the carboxamide group, such as a carbamoyl chloride or an isocyanate, would be introduced into the reaction mixture.

While direct examples of this specific sequence for this compound are not extensively detailed in the readily available literature, the principle is well-established in organic chemistry. The lithiation of N-substituted carboxamides, such as N-benzylpyrene-1-carboxamide, has been demonstrated, showcasing the feasibility of generating carbanions in proximity to a carboxamide group, which can then be quenched with electrophiles. nih.gov This suggests that the reverse process, reacting a lithiated lactam with a carboxamide-forming electrophile, is a viable synthetic strategy.

The general steps involved in an organolithium-mediated synthesis of this compound are outlined below:

StepReagents and ConditionsIntermediate/Product
1. Deprotonationε-Caprolactam, Organolithium reagent (e.g., n-BuLi), Anhydrous THF, Low temperatureLithium lactamate
2. Carboxamide FormationElectrophilic reagent (e.g., Carbamoyl chloride), QuenchingThis compound

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The development of asymmetric synthetic routes to chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. These strategies aim to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer or a diastereomerically enriched product.

Stereoselective Preparations

Stereoselective preparations of chiral this compound derivatives can be achieved through various methods, including the use of chiral starting materials or the introduction of chirality through a stereoselective reaction. One emerging approach involves the rhodium(I)-catalyzed enantioselective C-C bond activation of aminocyclopropanes, which can lead to the formation of chiral ε-lactams with excellent regio- and enantioselectivities. nih.gov While this method has been demonstrated for the synthesis of the core lactam ring, its application to derivatives bearing a carboxamide group at the nitrogen atom represents a potential avenue for further research.

Another strategy involves the stereoselective functionalization of a pre-existing chiral caprolactam core. For example, chiral α-substituted γ-lactones have been synthesized using chiral bifunctional sulfide-catalyzed bromolactonizations, demonstrating a method for introducing chirality at a specific position on the lactone ring. nii.ac.jp Similar principles could be applied to the azepane ring system.

Chiral Auxiliary or Catalysis-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the ε-caprolactam scaffold to control the stereoselective introduction of substituents on the azepane ring. For instance, Evans-type oxazolidinone auxiliaries are widely used in asymmetric alkylation and aldol (B89426) reactions. A chiral auxiliary could be appended to the carboxamide nitrogen or another position on the molecule to guide the stereoselective functionalization of the caprolactam ring.

Asymmetric catalysis offers an alternative and often more atom-economical approach. Chiral catalysts can be employed to control the enantioselectivity of reactions that form or functionalize the 2-oxoazepane ring. For example, chiral aldehyde catalysis has been used for the direct asymmetric α-substitution of N-unprotected amino acids, a strategy that could potentially be adapted for the α-functionalization of the caprolactam ring. rsc.org

The following table highlights some chiral auxiliaries and their potential applications in asymmetric synthesis.

Chiral Auxiliary TypeExamplePotential Application
OxazolidinonesEvans AuxiliariesAsymmetric alkylation of the caprolactam ring
Ephedrine DerivativesPseudoephedrineAsymmetric synthesis of optically active carboxylic acid derivatives
Carbohydrate-derived amides-Asymmetric synthesis of optically active lactones nih.gov
Asymmetric Schmidt Reaction Applications

The Schmidt reaction, which involves the reaction of an azide (B81097) with a carbonyl compound, can be rendered asymmetric to produce chiral lactams. wikipedia.org The asymmetric Schmidt reaction of hydroxyalkyl azides with ketones has been shown to be an effective method for the stereocontrolled ring expansion of symmetrical cyclohexanones to yield substituted caprolactams with high selectivities. prepchem.com This reaction proceeds through an iminium ether intermediate, which is then opened with a base. The stereoselectivity is influenced by the chiral hydroxyalkyl azide used in the reaction. This methodology provides a powerful tool for the synthesis of enantioenriched caprolactam cores, which can then be further elaborated to the desired this compound derivatives.

Functionalization and Derivatization Techniques of the this compound Core

The functionalization and derivatization of the this compound core are crucial for exploring structure-activity relationships (SAR) and for the development of new materials with tailored properties. These modifications can be targeted at either the azepane ring or the carboxamide moiety.

A variety of derivatization reagents can be employed to modify the functional groups present in the this compound molecule, facilitating analysis or altering its biological activity. nih.gov For instance, if the carboxamide is a primary or secondary amide, the N-H bond can be further functionalized.

The azepane ring itself offers several positions for functionalization. Palladium-catalyzed α-arylation of ketones has been used in a sequential Michael addition/α-arylation strategy to synthesize acylated caprolactams, demonstrating that the α-position to the carbonyl group is amenable to functionalization. rsc.org This approach allows for the introduction of diverse aryl groups at this position.

The development of N-functionalized amino acids through biocatalysis also provides insights into potential derivatization strategies. google.com While not directly applied to this compound, these enzymatic methods could potentially be adapted for the selective functionalization of the molecule.

The following table provides examples of functionalization and derivatization techniques.

Position of FunctionalizationReaction TypeReagentsResulting Derivative
α-position of azepane ringPalladium-catalyzed α-arylationAryl halides, Palladium catalyst, Baseα-Aryl-2-oxoazepane-1-carboxamide
Carboxamide Nitrogen (if primary/secondary)Alkylation/AcylationAlkyl/Acyl halidesN-Substituted this compound
Other positions on the azepane ringVarious-Substituted this compound derivatives

Synthesis of Quaternary α,α-Amino Acid Derivatives of 2-Oxoazepane

A notable approach to the synthesis of quaternary α,α-amino acid derivatives containing a 2-oxoazepane substituent involves a rearrangement of ornithine-derived β-lactams. nih.govacs.org This method provides a pathway to enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. nih.govacs.org

The key transformation is a Pd-C-catalyzed hydrogenolysis of an Orn(Z)-derived 2-azetidinone. nih.govacs.orgresearchgate.net This reaction initiates a rearrangement from a four-membered lactam to a seven-membered lactam. nih.govacs.org The driving force for this rearrangement is the intramolecular opening of the 1-Boc-β-lactam, which is triggered by a 7-exotrig ring closure from the primary amine of the ornithine side chain. nih.govacs.org

The structure and configuration of the resulting quaternary amino acids have been confirmed by X-ray diffraction. nih.govacs.org Furthermore, molecular modeling and NMR experiments have indicated that the incorporation of these quaternary amino acids can induce the formation of β-turn secondary structures in model dipeptides. nih.govacs.org

Starting MaterialKey ReagentsProductKey TransformationRef.
Orn(Z)-derived 2-azetidinonesPd-C, H₂4-amino-3-methyl-2-oxoazepane-4-carboxylate derivativesIntramolecular rearrangement and ring expansion nih.govacs.org

Introduction of Substituents on the 2-Oxoazepane Ring System

The introduction of substituents onto the 2-oxoazepane ring is crucial for diversifying the chemical space and modulating the biological activity of these compounds. One strategy to access complex azepanes involves a dearomative ring expansion of nitroarenes. nih.gov This photochemical process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system. nih.gov The transformation is centered on the conversion of a nitro group into a singlet nitrene. A subsequent hydrogenolysis step yields the substituted azepane in two steps. nih.gov This method has been utilized to synthesize azepane analogues of piperidine-containing drugs. nih.gov

Another approach for introducing substituents can be inferred from methodologies applied to similar heterocyclic systems. For instance, modifications at the 7-position of the benzofuranone ring system of noscapine (B1679977) have been explored to generate novel analogs. nih.gov These modifications, which include the introduction of various substituents, have been shown to influence the biological activity of the resulting compounds. nih.gov While not directly on a 2-oxoazepane ring, the synthetic strategies employed could potentially be adapted.

MethodStarting MaterialKey FeaturesProductRef.
Photochemical Dearomative Ring ExpansionNitroarenesBlue light mediated, room temperature, two-step processComplex azepanes nih.gov
Analogous Substitution (example)Noscapine (benzofuranone ring)Modification at a specific position to introduce diverse substituentsSubstituted benzofuranone analogs nih.gov

Late-Stage Oxidation for Oxo-Azepane Functionalization

Late-stage oxidation of tetrahydroazepines presents an efficient route to access densely functionalized oxo-azepines. nih.govnih.gov This approach allows for the introduction of a ketone functionality onto a pre-existing azepane scaffold. nih.govnih.gov A common method involves a two-step process of hydroboration followed by oxidation. nih.govnih.gov

Reaction StepReagents/ConditionsIntermediate/ProductKey OutcomeRef.
HydroborationBorane source (e.g., BH₃), optional Rh catalystRegioisomeric azepanolsDiastereoselective introduction of a hydroxyl group nih.govnih.gov
OxidationPyridinium chlorochromate (PCC)Oxo-azepinesConversion of azepanols to the corresponding ketones nih.gov

Generation of Polycyclic Scaffolds Incorporating 2-Oxoazepane Moieties

The incorporation of the 2-oxoazepane moiety into polycyclic scaffolds is a strategy to generate structurally complex molecules with potential applications in drug discovery. nih.gov Various synthetic methods can be employed to construct these intricate architectures.

One powerful approach is a "stitching" annulation, which utilizes amine-directed C-H (het)arylation of mono- or bicyclic amines to create key arylated intermediates. whiterose.ac.uk The syn-relationship between the amine and the newly introduced aryl group, enforced by the directed nature of the C-H activation, facilitates subsequent cyclizations to yield diverse polycyclic scaffolds. whiterose.ac.uk For example, a one-pot C-H arylation/lactamisation using methyl 2-iodobenzoate (B1229623) can lead to the formation of a benzazepinone. whiterose.ac.uk

Other strategies for constructing polycyclic systems include one-pot three-component coupling reactions followed by oxidative cyclization, which can rapidly generate tetracyclic compounds from commercially available starting materials. researchgate.net Ring transformation reactions of suitably functionalized precursors with reagents like hydrazine (B178648) have also been reported to yield polycyclic heteroaromatic systems. uky.edu These diverse synthetic approaches provide a toolkit for accessing novel and complex polycyclic scaffolds that incorporate the 2-oxoazepane ring system.

Synthetic StrategyKey ReactionsResulting Scaffold TypeRef.
'Stitching' AnnulationAmine-directed C-H arylation, cyclization (e.g., lactamisation)Bridged polycyclic scaffolds whiterose.ac.uk
One-Pot Multi-Component ReactionThree-component coupling, oxidative cyclizationTetracyclic fused ring systems researchgate.net
Ring TransformationReaction of functionalized heterocycles with nucleophiles (e.g., hydrazine)Polycyclic aza-oxa heteroarenes uky.edu

Mechanistic Investigations of 2 Oxoazepane 1 Carboxamide and Its Derivatives Chemical Transformations

Rearrangement Pathways of 2-Oxoazepane α,α-Amino Acid Derivatives

The structural rearrangement of 2-oxoazepane derivatives, particularly those containing α,α-amino acid moieties, represents a significant area of chemical investigation. These transformations can lead to the formation of new heterocyclic systems with potential applications in peptidomimetics and as bioactive compounds nih.gov.

Conversion to 2'-Oxopiperidine Isomers

A notable transformation of 2-oxoazepane derivatives is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β(2,3,3)-amino acids nih.gov. This structural reordering involves the contraction of the seven-membered azepane ring into a six-membered piperidine (B6355638) ring. The process is initiated by the hydrolysis of the corresponding amino acid ester under either acidic or basic conditions nih.gov. Remarkably, this rearrangement involves the cleavage of a stable amide bond and the subsequent formation of a new bond to yield the six-membered heterocycle, a process that typically requires harsh reaction conditions nih.gov. Under acidic conditions, this conversion has been developed into a completely stereoselective synthetic route nih.gov.

Another significant rearrangement pathway involves the conversion of ornithine-derived β-lactams (four-membered rings) into derivatives containing the 2-oxoazepane structure researchgate.netnih.gov. This ring expansion is achieved through a palladium-on-carbon (Pd-C) catalyzed hydrogenolysis researchgate.netnih.gov. The mechanism is driven by the intramolecular opening of a 1-Boc-β-lactam, which is triggered by a 7-exotrig ring closure originating from the primary amine of the ornithine side chain researchgate.netnih.gov.

Summary of Rearrangement Pathways
Starting MaterialTransformationProductKey Conditions/FeaturesReference
4-Carboxy-2-oxoazepane α,α-amino acid esterRing Contraction2'-Oxopiperidine-containing β(2,3,3)-amino acidAcidic or basic hydrolysis; spontaneous process nih.gov
Ornithine(Z)-derived 2-azetidinone (β-lactam)Ring Expansion4-Amino-3-methyl-2-oxoazepane-4-carboxylatePd-C catalyzed hydrogenolysis; intramolecular ring opening researchgate.netnih.gov

Role of Intramolecular Catalysis in Rearrangement Processes

Intramolecular catalysis plays a pivotal role in the remarkable ease of the rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids. Quantum mechanical studies have provided insight into this phenomenon, revealing that the carboxylic acid group at the 4-position of the 2-oxoazepane ring is not a passive substituent but an active participant in the reaction nih.gov. This group facilitates the rearrangement by engaging directly in intramolecular catalysis nih.gov.

Theoretical models suggest that the transformation proceeds through a concerted mechanism. The energy of the transition state in this process can be significantly lowered by the involvement of a catalytic water molecule, further facilitating the reaction nih.gov. This combination of direct participation by the neighboring carboxylic acid group and the mediating effect of solvent molecules explains why the rearrangement can occur spontaneously at room temperature, both in solution and even upon storage of the compounds nih.gov.

Reaction Kinetics and Thermodynamic Considerations in 2-Oxoazepane Chemistry

The rearrangement of 4-carboxylic acid substituted 2-oxoazepane derivatives is noted for its remarkable facility, proceeding spontaneously at room temperature nih.gov. This suggests that the transformation is thermodynamically favorable, with a relatively low activation energy barrier. The process involves the spontaneous cleavage of an amide bond, which is typically a kinetically stable functionality, indicating a highly efficient intramolecular catalytic pathway that lowers the activation energy significantly nih.gov.

In the context of the formation of 2-oxoazepane derivatives from β-lactams, the favorable kinetics of the 7-exotrig ring closure drives the reaction towards the formation of the seven-membered ring product csic.es. While detailed quantitative kinetic and thermodynamic parameters for these specific reactions are not extensively documented in the provided sources, the qualitative observations underscore that these intramolecular rearrangements are both kinetically accessible and thermodynamically driven under mild conditions.

Theoretical and Computational Chemistry Studies of 2 Oxoazepane 1 Carboxamide

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical methods are pivotal in elucidating the intricate details of chemical reactions at the electronic level. For 2-oxoazepane-1-carboxamide, these studies would typically focus on the reactivity of the amide and carboxamide functionalities, particularly in reactions such as hydrolysis or aminolysis. While specific studies on this compound are not extensively documented, the principles can be inferred from computational studies on related lactam systems.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in identifying and characterizing transition state structures. For reactions involving this compound, such as the hydrolysis of the carboxamide group, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be employed. These calculations would map the potential energy surface of the reaction, locating the saddle point that corresponds to the transition state. The geometric parameters and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. For instance, in the hydroxide-mediated hydrolysis of a lactam, the transition state would likely feature a tetrahedral carbon atom at the carbonyl group and an elongated C-N bond that is breaking. The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state.

Density Functional Theory (DFT) has become a widely used method for studying the energetics of chemical reactions due to its favorable balance between computational cost and accuracy. DFT calculations can provide detailed energy profiles for reaction pathways involving this compound. These profiles would include the energies of reactants, products, intermediates, and transition states. For example, a DFT study on the ring-opening polymerization of ε-caprolactone, a related seven-membered ring, has been used to investigate the reaction mechanism and energetics. dntb.gov.ua Similar approaches could be applied to understand the reactivity of the carboxamide group in this compound. DFT calculations, often using functionals like B3LYP, are also employed to analyze the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals, which can help in predicting its reactivity. In a study on a cocrystal of zonisamide (B549257) and ε-caprolactam, DFT calculations were used to analyze the H-bonded network and supramolecular assemblies. nih.govresearchgate.net

MethodApplication in Reaction Mechanism StudiesKey Findings from Analogous Systems
Ab Initio (HF, MP2) Identification and characterization of transition state geometries and vibrational frequencies.In amide hydrolysis, the transition state involves a tetrahedral intermediate.
DFT (e.g., B3LYP) Calculation of reaction energy profiles, including activation energies and reaction enthalpies. Analysis of electronic properties.DFT has been successfully used to model the ring-opening polymerization of related lactones and to study intermolecular interactions in caprolactam-containing systems. dntb.gov.uanih.govresearchgate.net

Chemical reactions are significantly influenced by the solvent environment. Computational models can account for these effects through either explicit or implicit solvation models. Explicit models would involve including a number of solvent molecules in the quantum mechanical calculation, which is computationally demanding. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are effective in capturing the electrostatic interactions between the solute and the solvent. For reactions of this compound, the polarity of the solvent would be expected to play a crucial role, particularly in stabilizing charged intermediates and transition states that may form during reactions like hydrolysis. The use of a polarizable continuum model in ab initio and DFT calculations can provide more accurate predictions of reaction barriers and energetics in solution. acs.org

Molecular Dynamics Simulations for Conformational Analysis of 2-Oxoazepane Derivatives

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamics of molecules over time. For 2-oxoazepane derivatives, MD simulations can reveal the preferred conformations of the seven-membered ring and the orientation of the carboxamide substituent.

The conformational energy landscape of a molecule describes the relative energies of its different spatial arrangements. For this compound, the seven-membered ring is flexible and can adopt several conformations, with the chair and boat forms being the most common. Computational studies on ε-caprolactam have shown that the chair conformation is the most stable. tum.de The introduction of the carboxamide group at the nitrogen atom can influence the conformational preferences. A conformational energy landscape can be generated by plotting the potential energy of the molecule as a function of key geometric parameters, such as dihedral angles. This landscape would reveal the low-energy conformations and the energy barriers between them. For instance, the inversion of the most stable chair conformation of ε-caprolactam was calculated to have a free energy of activation of 10.5 kcal/mol. tum.de The landscape for this compound would likely feature a dominant low-energy basin corresponding to a chair-like conformation, with other higher-energy minima representing boat or twist-boat forms.

A detailed analysis of the dihedral angles within the 2-oxoazepane ring and of the carboxamide substituent provides quantitative information about the molecule's structure and flexibility. In MD simulations, the distribution of key dihedral angles over the course of the simulation can be analyzed to identify the most populated conformational states.

Below is a table of representative dihedral angles for a substituted N-Boc caprolactam derivative from X-ray crystallography, which can serve as a model for the conformational features of this compound.

Dihedral AngleValue (°)Description
C7-N1-C2-C3-176.9Planarity of the amide bond
N1-C2-C3-C465.4Ring puckering
C2-C3-C4-C5-86.1Ring puckering
C3-C4-C5-C659.2Ring puckering
C4-C5-C6-C7-54.7Ring puckering
C5-C6-C7-N181.3Ring puckering
C6-C7-N1-C2-49.6Ring puckering
C2-N1-C(O)-O8.4Orientation of N-substituent

Data adapted from a study on a substituted N-Boc caprolactam and is intended to be representative of the general conformational features of an N-substituted caprolactam ring. smu.edu

Computational Design and Prediction of 2-Oxoazepane-Based Architectures

The computational design and prediction of novel molecular architectures based on the this compound scaffold is a key area of theoretical and computational chemistry. This approach allows for the rational design of new compounds with potentially enhanced biological activities and optimized pharmacokinetic profiles. By leveraging computational tools, researchers can explore vast chemical spaces, predict molecular properties, and identify promising candidates for synthesis and experimental validation.

Molecular Scaffolding and Analogue Design

The this compound core serves as a versatile scaffold for the design of new molecular entities. Computational methodologies enable the systematic modification of this core structure to explore structure-activity relationships (SAR). For instance, different substituents can be computationally introduced at various positions of the azepane ring or the carboxamide group to modulate properties such as binding affinity, selectivity, and metabolic stability.

These computational approaches often involve the generation of virtual libraries of this compound analogues. These libraries can then be screened in silico against specific biological targets. For example, in the context of designing enzyme inhibitors, computational tools can be used to predict how well different analogues will bind to the active site of a target enzyme.

Predictive Modeling of Physicochemical and Pharmacokinetic Properties

A crucial aspect of computational design is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as other physicochemical characteristics. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed for this purpose. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property.

For a series of this compound derivatives, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), and potential for binding to plasma proteins. Such predictive models are invaluable for prioritizing which designed compounds are most likely to have favorable drug-like properties, thereby guiding synthetic efforts.

Table 1: Hypothetical Predicted Physicochemical Properties of Designed this compound Analogues

Compound IDR1-SubstituentR2-SubstituentPredicted logPPredicted Aqueous Solubility (logS)Predicted Polar Surface Area (Ų)
2-OAC-001HH0.5-1.265.4
2-OAC-002CH₃H1.1-1.865.4
2-OAC-003HPhenyl2.5-3.085.6
2-OAC-004CH₃Phenyl3.1-3.685.6
2-OAC-005ClH1.3-2.165.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of predictive computational models.

Molecular Docking and Binding Site Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com In the context of this compound, docking studies can be used to understand how analogues might interact with the binding site of a biological target, such as an enzyme or a receptor. mdpi.com

These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. mdpi.com By analyzing these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance binding potency and selectivity. mdpi.com

Table 2: Hypothetical Molecular Docking Results of this compound Analogues Against a Target Protein

Compound IDPredicted Binding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
2-OAC-001-5.22SER120, GLY121
2-OAC-002-5.82SER120, GLY121
2-OAC-003-7.53SER120, TYR200, LYS80
2-OAC-004-8.13SER120, TYR200, LYS80
2-OAC-005-6.02SER120, GLY121

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking simulations.

Molecular Dynamics Simulations

To gain a more dynamic understanding of the interactions between a 2-oxoazepane-based ligand and its target, molecular dynamics (MD) simulations can be employed. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com

These simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy. For the design of novel 2-oxoazepane-based architectures, MD simulations are a valuable tool for validating in silico hypotheses before committing to resource-intensive chemical synthesis.

Spectroscopic and Structural Characterization Methodologies for 2 Oxoazepane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the atomic connectivity and the three-dimensional arrangement of atoms in space. For the 2-oxoazepane ring system, NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), are crucial.

The molecular framework of 2-oxoazepane-1-carboxamide can be effectively mapped using a combination of ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons in the seven-membered ring provide initial information about their electronic environment. For the parent ε-caprolactam, detailed NMR data is available and serves as a foundational reference. bmrb.io

While this compound itself is achiral, the introduction of substituents on the ring can create stereocenters. NMR techniques can be used to determine the relative stereochemistry of these derivatives. The magnitude of the coupling constants (J-values) between protons can provide information about their dihedral angles, which in turn helps to define the spatial relationship between substituents. chemical-label.com For determining the absolute configuration of chiral derivatives, specialized NMR techniques, such as the use of chiral solvating agents or Mosher's ester analysis, can be employed. stackexchange.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for ε-Caprolactam in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (C=O)-185.47
C32.4638.14
C41.6125.23
C51.6131.04
C61.7632.47
C73.2445.04
NH(variable)-
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry for ε-caprolactam. bmrb.io

The seven-membered azepane ring is flexible and can adopt several conformations, with the most common being the chair and boat forms. rsc.org NMR spectroscopy is a powerful technique to study these conformational preferences and the dynamics of ring inversion in solution.

For substituted ε-caprolactams, the introduction of a substituent on the nitrogen atom, such as a tert-butyloxycarbonyl (BOC) group, can significantly influence the ring's conformation. rsc.org Variable temperature NMR studies can be particularly insightful. At room temperature, if the ring is undergoing rapid conformational exchange, the NMR signals may appear as averaged peaks. As the temperature is lowered, the rate of exchange slows down, and it may be possible to "freeze out" individual conformers, leading to the observation of separate sets of signals for each. nih.gov The relative populations of the conformers can be determined by integrating these signals. mdpi.com

For example, studies on N-BOC protected caprolactams with a C-6 substituent have shown an equilibrium between two chair forms. In one conformer, the C-6 substituent occupies an equatorial position, while in the other, it is in an axial position. The ratio of these conformers can be quantified by NMR, providing valuable information about the energetic preferences of the system. rsc.org This type of analysis is directly applicable to understanding the conformational behavior of this compound in solution.

X-ray Crystallography for Absolute Configuration Determination of 2-Oxoazepane Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For chiral derivatives of 2-oxoazepane, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration. mdpi.com

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined. When anomalous dispersion effects are present (often requiring the presence of a heavier atom), the absolute configuration can be determined, typically indicated by the Flack parameter. mdpi.com

Advanced Spectroscopic Techniques for Investigating Chemical Environments

Beyond NMR and X-ray crystallography, other spectroscopic techniques can provide valuable information about the chemical environment of this compound and related compounds.

Raman Spectroscopy: This technique is sensitive to molecular vibrations and can be used for both qualitative and quantitative analysis. It has been successfully applied to the analysis of ε-caprolactam to identify and quantify impurities. The Raman spectrum provides a characteristic "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes of the chemical bonds within the structure. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has proven to be a rapid and non-destructive method for analyzing bulk properties of materials. For instance, it is used in the industrial setting for the quantitative analysis of moisture content in caprolactam, which is important for its polymerization into nylon. metrohm.com

Mass Spectrometry (MS): While not a spectroscopic technique in the traditional sense, mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula of this compound and its derivatives.

These advanced techniques, in conjunction with NMR and X-ray crystallography, provide a comprehensive toolkit for the thorough characterization of this compound and its analogues, from its fundamental molecular structure to its bulk properties and purity. acorn.workslongdom.org

Conformational Analysis of 2 Oxoazepane 1 Carboxamide Derivatives and Its Implications for Molecular Design

Induction and Stabilization of Peptide Secondary Structures by 2-Oxoazepane Amino Acids

Quaternary α,α-2-oxoazepane α-amino acids, synthesized from ornithine-derived β-lactams, have been shown to be effective inducers of defined secondary structures in model di- and pentapeptides. nih.govnih.govresearchgate.net Their rigid seven-membered ring structure restricts the available conformational space of the peptide backbone, thereby promoting the formation of specific secondary structures such as β-turns and 310-helices.

Molecular modeling and NMR experiments have demonstrated that the incorporation of 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives into model dipeptides can drive the adoption of β-turn secondary structures. nih.govresearchgate.net A systematic study of a diastereopure azepane-derived quaternary amino acid in tetrapeptide models confirmed its efficacy as a β-turn inducer, particularly when placed at the i+1 position. acs.orgnih.gov The stabilization of the β-turn is influenced by the amino acid at the i+2 position, with residues like alanine, leucine, and serine supporting the turn, while branching at the β-position of the i+2 side chain, as in valine, can disrupt it. acs.org

The ability of these derivatives to induce β-turns is a significant finding, as β-turns are crucial for protein folding, stability, and molecular recognition processes. nih.gov The stabilization of β-turns in short peptides by 2-oxoazepane derivatives opens avenues for the design of novel bioactive molecules, catalysts, and biomaterials. nih.gov

Table 1: Influence of 2-Oxoazepane Derivatives on β-Turn Formation in Peptides
Peptide ModelPosition of 2-Oxoazepane DerivativeObserved Secondary StructureMethod of AnalysisReference
DipeptideNot specifiedβ-turnMolecular Modeling, NMR nih.govresearchgate.net
Tetrapeptidei+1Type I β-turnMolecular Modeling, NMR, X-ray Crystallography acs.orgnih.gov
Tetrapeptide with Valine at i+2i+1Disrupted β-turnNMR acs.org

In addition to stabilizing β-turns, azepane-derived quaternary amino acids have been identified as effective inducers of 310-helical conformations in short peptides. nih.govexplorationpub.com Theoretical, NMR, and X-ray studies have confirmed that these constrained amino acids can stabilize 310-helical structures. nih.gov The 310-helix is another important secondary structure element in proteins, characterized by a tighter turn than the more common α-helix. The ability of 2-oxoazepane derivatives to promote this conformation is valuable for the design of peptidomimetics that can mimic the structure of helical segments of proteins involved in biological interactions. explorationpub.com

Table 2: Induction of 310-Helices by 2-Oxoazepane Derivatives
Peptide ModelIncorporated 2-Oxoazepane DerivativeObserved Secondary StructureMethod of AnalysisReference
Short peptidesAzepane quaternary amino acid310-helixTheoretical, NMR, X-ray nih.gov
Ala-based peptide modelsDiastereopure azepane amino acid310-helixNot specified explorationpub.com

Stereochemical Influences on 2-Oxoazepane Molecular Conformation

The stereochemistry of 2-oxoazepane derivatives is a crucial determinant of their conformational effects on peptides. The synthesis of these compounds can be performed stereoselectively, yielding enantiomerically pure derivatives. nih.govresearchgate.net The presence of two chiral centers in some of these derivatives allows for the systematic study of the impact of chirality on the induction of secondary structures. acs.org For instance, the stereoselective synthesis of (3R,4S)-4-amino-4-carboxy-3-methylazepane has been described, and its incorporation into peptides has been shown to effectively induce specific secondary structures. acs.org The defined stereochemistry of the 2-oxoazepane unit dictates the spatial orientation of the substituents and, consequently, the preferred dihedral angles of the peptide backbone, leading to the stabilization of either β-turns or 310-helices.

Structure-Reactivity Relationships Derived from Conformational Studies

The conformation of a peptide is intrinsically linked to its biological activity and reactivity. By enforcing a specific secondary structure, 2-oxoazepane derivatives can pre-organize a peptide into a conformation that is optimal for binding to a biological target, such as a receptor or an enzyme. This can lead to enhanced potency and selectivity. nih.gov

Furthermore, the rigidification of the peptide backbone can increase its resistance to enzymatic degradation. nih.gov Proteases often recognize and cleave peptides in their extended, flexible conformations. By stabilizing compact, folded structures like β-turns and 310-helices, 2-oxoazepane derivatives can shield the peptide bonds from proteolytic enzymes, thereby prolonging the peptide's biological half-life. nih.gov

While direct studies on the structure-reactivity relationships of 2-oxoazepane-containing peptides are emerging, the principles of conformational constraint suggest that these derivatives are powerful tools for developing peptidomimetics with improved pharmacological properties. The ability to dictate a peptide's three-dimensional shape is a key step toward designing molecules with predictable and enhanced biological functions.

Advanced Applications of 2 Oxoazepane 1 Carboxamide in Chemical Research and Material Science

Utility in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The rigid, yet tunable, scaffold of the 2-oxoazepane ring makes its derivatives excellent candidates for use in this field.

A key strategy in peptidomimetic design is the use of conformationally constrained amino acids to control the three-dimensional structure of a peptide chain. The 2-oxoazepane moiety has been successfully incorporated into novel quaternary α,α-disubstituted amino acids, which impose significant steric hindrance and limit the rotational freedom of the peptide backbone. nih.govresearchgate.net

Researchers have developed synthetic routes to create these complex amino acids. One notable method involves the conversion of β-lactams derived from the amino acid ornithine into α,α-heterocyclic quaternary amino acid derivatives that feature the 2-oxoazepane ring as a substituent. nih.govresearchgate.net This transformation is achieved through a palladium-on-carbon (Pd-C) catalyzed hydrogenolysis of Orn(Z)-derived 2-azetidinones. nih.govresearchgate.net The key step in this process is a ring expansion, where the four-membered β-lactam ring rearranges into the more complex seven-membered lactam structure. nih.govresearchgate.net This synthetic pathway allows for the stereoselective preparation of enantiomerically pure derivatives, such as 4-amino-3-methyl-2-oxoazepane-4-carboxylate, with the final structure and configuration confirmed by X-ray diffraction. nih.govresearchgate.net

Table 1: Synthesis of a 2-Oxoazepane-Bearing Constrained Amino Acid

StepDescriptionKey Reagents/ConditionsOutcome
1 Starting MaterialOrnithine(Z)-derived 2-azetidinone (a β-lactam)A four-membered lactam ring.
2 HydrogenolysisPd-C catalystRemoval of the Z-protecting group.
3 Ring ExpansionIntramolecular opening of the β-lactam initiated by the ornithine side-chain amine.A 7-exotrig ring closure leads to the formation of the seven-membered 2-oxoazepane ring.
4 Final ProductEnantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives.A constrained, non-natural amino acid.

The incorporation of these constrained amino acids into peptides has a profound impact on their secondary structure. Molecular modeling and Nuclear Magnetic Resonance (NMR) experiments have demonstrated that quaternary amino acids containing the 2-oxoazepane moiety can effectively induce the formation of β-turn secondary structures. nih.govresearchgate.net A β-turn is a critical structural motif in proteins and peptides where the polypeptide chain reverses its direction. By forcing the peptide backbone into this specific conformation, the 2-oxoazepane-derived amino acids act as potent secondary structure inducers. This ability is highly valuable for designing peptides with specific shapes required for biological activity, such as binding to receptors or enzymes. researchgate.net The conformational restriction provided by the cyclic derivative is significantly greater than that of linear analogues, making it a powerful tool for rational peptide design. researchgate.net

Role as Versatile Building Blocks in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. nii.ac.jpnih.gov Derivatives of 2-oxoazepane serve as highly versatile building blocks due to their inherent structural features and the presence of multiple functional groups that can be selectively modified.

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 2-oxoazepane ring itself constitutes a seven-membered heterocyclic scaffold. The synthesis of amino acids bearing this moiety from simpler precursors like β-lactams is a prime example of how these building blocks provide access to more complex molecular frameworks. nih.govresearchgate.net This ring-expansion strategy transforms a simple, strained four-membered ring into a larger, more conformationally defined seven-membered ring, significantly increasing the molecular complexity. nih.govresearchgate.net Such scaffolds are sought after in medicinal chemistry as they can present functional groups in precise three-dimensional arrangements, which is crucial for interacting with biological targets. nih.govmdpi.com

The 2-oxoazepane-containing amino acids are not merely static scaffolds; they are dynamic platforms for a wide range of subsequent chemical modifications. The synthetic intermediates and final products contain several reactive sites, including amino and carboxyl groups, which are fundamental for peptide synthesis and other derivatizations. nih.govresearchgate.net The use of orthogonal protecting groups (such as Boc and Z) during their synthesis ensures that these sites can be selectively deprotected and reacted, allowing chemists to attach other molecules, build longer peptide chains, or introduce reporter tags. researchgate.net The lactam ring itself also presents opportunities for further chemical transformations, making these molecules valuable and adaptable intermediates in multi-step synthetic campaigns. researchgate.net

Integration into Functionalized Materials and Nanomaterials

Functionalized materials and nanomaterials are engineered at the molecular level to possess specific, desirable properties. This is often achieved by attaching specific chemical moieties to a bulk material or a nanoparticle surface. nih.govnih.gov

While the direct integration of 2-Oxoazepane-1-carboxamide into functional materials and nanomaterials is an emerging area of research, the chemical properties of the molecule suggest significant potential. The presence of reactive functional groups, such as amines and carboxylic acids, provides chemical handles for covalently linking the molecule to various substrates.

For instance, these groups could be used to:

Surface-modify nanoparticles: The molecule could be grafted onto the surface of gold, silica (B1680970), or carbon-based nanomaterials to alter their surface chemistry, improve their dispersion in specific solvents, or introduce specific recognition sites. nih.gov

Incorporate into polymers: The amino and carboxyl groups allow the molecule to act as a monomer or a functionalizing agent in polymerization reactions, leading to the creation of new polymers with constrained, peptide-like segments embedded within their chains.

Develop functional hydrogels: By incorporating these rigid, turn-inducing structures into hydrogel networks, it may be possible to create materials with precisely controlled microscopic architectures and functionalities.

The unique conformational control exerted by the 2-oxoazepane scaffold could impart novel structural or recognition properties to the resulting materials, opening avenues for applications in areas such as biosensing, targeted drug delivery, and advanced catalysis. routledge.com

Chemical Modification of Nanoparticle Surfaces

The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific applications, aiming to improve biocompatibility, stability in various media, and cellular uptake. nih.govnih.gov Surface modification can prevent the aggregation of nanoparticles and introduce new functionalities for targeted delivery or sensing. researchgate.net The process can involve covalent or non-covalent attachment of functional molecules to the nanoparticle surface. nih.gov

While direct research on the application of this compound for nanoparticle modification is specific, the chemical characteristics of the molecule make it a suitable candidate for this purpose. The urea (B33335) group (–NH–CO–NH–) and the amide group within the caprolactam ring possess both hydrogen bond donor (N-H) and acceptor (C=O) sites. This allows for strong, non-covalent interactions, such as adsorption onto the surface of metal oxide nanoparticles through hydrogen bonding. This type of modification can alter the surface chemistry of nanoparticles, for example, by creating a hydrophilic layer that enhances their dispersion and stability in aqueous solutions. cd-bioparticles.net

The introduction of functional groups onto a nanoparticle's surface is a key strategy to control its physicochemical and biological properties. nih.gov The presence of the this compound on a surface could improve its interaction with biological systems and serve as an anchor point for the further attachment of other molecules, such as targeting ligands or drugs.

Table 1: Potential Interactions of this compound Functional Groups in Nanoparticle Surface Modification This interactive table summarizes the functional moieties of the compound and their potential roles in surface modification.

Functional Group Component Potential Role in Surface Interaction Type of Interaction
Urea Moiety N-H groups Hydrogen Bond Donor Non-covalent
C=O group Hydrogen Bond Acceptor Non-covalent
Caprolactam Ring C=O group Hydrogen Bond Acceptor Non-covalent

Supramolecular Assembly Applications

Supramolecular chemistry focuses on the design of complex, ordered systems formed by the spontaneous association of molecules through non-covalent interactions. exlibrisgroup.com Among these interactions, hydrogen bonding is a primary tool for programming the self-assembly of molecules into well-defined, higher-order structures. exlibrisgroup.comsemanticscholar.org

The urea functional group is considered an ideal building block, or "synthon," in supramolecular chemistry because it contains both hydrogen bond donor and acceptor moieties in a planar, rigid geometry. researchgate.net This configuration allows urea derivatives to form strong and highly directional N-H···O=C hydrogen bonds, leading to predictable and robust assemblies such as one-dimensional tapes, helices, or more complex three-dimensional networks. researchgate.netnih.gov

Molecules like this compound can act as low-molecular-weight gelators (LMWGs), where the self-assembly of the molecules in a solvent creates a fibrous network that immobilizes the solvent, forming a gel. nih.gov Research on various urea derivatives has demonstrated their capacity to form supramolecular gels in a wide range of organic solvents and even water. nih.govrsc.org The properties of these supramolecular structures are highly dependent on the molecular structure of the building blocks. The caprolactam ring in this compound can influence the packing and steric interactions between molecules, thereby affecting the morphology and stability of the resulting assembly. These organized structures have applications in areas such as drug delivery, tissue engineering, and as templates for material synthesis. sc.edu

Table 2: Research Findings on Urea-Driven Supramolecular Assemblies This interactive table details various assemblies formed by urea-containing molecules and the key interactions involved.

Type of Assembly Driving Interaction(s) Key Molecular Feature Potential Application
Supramolecular Polymers Continuous intermolecular hydrogen bonds Bis-urea macrocycles Self-healing materials sc.edu
Supramolecular Gels Self-assembly into fibrous networks via H-bonds C₃-symmetric tris-urea or mono-urea derivatives Electrophoresis substrates nih.gov
Supramolecular Capsules Discrete intermolecular hydrogen bonds Calix researchgate.netarene tetra-urea Host-guest chemistry, molecular recognition researchgate.net

| Anion-Layered Assemblies | Anion-templated hydrogen bonding | Urea groups as anion recognition sites | Anion sensing and binding |

Future Directions and Emerging Research Avenues for 2 Oxoazepane 1 Carboxamide

Development of Novel Synthetic Methodologies for 2-Oxoazepane-1-carboxamide

The efficient synthesis of this compound and its derivatives is crucial for enabling broader research and application. While classical methods exist, emerging research focuses on developing more efficient, scalable, and versatile synthetic routes.

Current strategies often involve the acylation of ε-caprolactam. A common approach is the reaction of caprolactam with phosgene (B1210022) or a phosgene equivalent to form 2-oxoazepane-1-carbonyl chloride, which is then reacted with ammonia (B1221849) or an amine to yield the desired carboxamide. Another route involves the direct reaction of caprolactam with an isocyanate.

Future methodologies are aimed at overcoming the limitations of traditional approaches, such as the use of hazardous reagents and limited substrate scope. Key areas of development include:

Catalytic Approaches: The development of novel catalysts for the direct carboxamidation of caprolactam could provide a more atom-economical and environmentally benign alternative. This might involve transition-metal-catalyzed carbonylation reactions in the presence of an amine.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates like isocyanates. Implementing flow processes for the synthesis of this compound could enable safer and more efficient large-scale production.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective method for amide bond formation. The use of engineered enzymes could allow for the synthesis of specific carboxamide derivatives under mild conditions with high stereoselectivity.

General synthetic strategies for related carboxamides often rely on coupling reactions between a carboxylic acid and an amine using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov. Adapting these modern coupling techniques could provide access to a wider array of N-substituted this compound analogs.

MethodDescriptionPotential Advantages
Catalytic Carboxamidation Direct reaction of caprolactam, carbon monoxide, and an amine catalyzed by a transition metal complex.High atom economy, avoids stoichiometric activators.
Flow Synthesis Reaction performed in a continuous flow reactor, often involving reactive intermediates generated in situ.Enhanced safety, improved scalability, precise control over reaction parameters.
Biocatalysis Use of enzymes (e.g., ligases) to catalyze the formation of the amide bond.High selectivity, mild reaction conditions, environmentally friendly.
Modern Coupling Reagents Adaptation of peptide coupling agents for the reaction between a caprolactam-derived carboxylic acid precursor and an amine.Broad substrate scope, high yields, well-established procedures. nih.gov

Exploration of Undiscovered Reaction Pathways and Transformations

The 2-oxoazepane ring system is capable of undergoing unique and synthetically useful transformations. Research into its reactivity can unveil novel reaction pathways, leading to the creation of complex molecular architectures that are otherwise difficult to access.

A significant known transformation is the rearrangement of certain substituted 2-oxoazepane derivatives. For instance, studies have shown that 4-carboxy-2-oxoazepane α,α-amino acids can spontaneously rearrange to form 2'-oxopiperidine-containing β-amino acids. nih.gov This process involves the breakdown of an amide bond and the formation of a new bond to create a six-membered ring, a reaction that typically requires harsh conditions. nih.gov This particular rearrangement occurs readily at room temperature, facilitated by intramolecular catalysis from the carboxylic acid group at the 4-position. nih.gov

Future exploration could focus on several areas:

Ring Expansions and Contractions: Investigating conditions that could promote the expansion of the seven-membered ring to larger macrocycles or its contraction to smaller, more rigid piperidine (B6355638) or pyrrolidine (B122466) systems. The existing rearrangement into a 2'-oxopiperidine highlights the feasibility of such contractions. nih.gov

Transannular Reactions: The flexible conformation of the azepane ring may allow for reactions across the ring (transannular reactions), leading to the formation of bicyclic products.

Selective Functionalization: Developing methods for the selective functionalization of the azepane ring at positions other than the nitrogen atom, without resorting to ring-opening, would significantly increase the structural diversity of accessible derivatives.

Advanced Computational Modeling for Predictive Chemistry of 2-Oxoazepane Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecular systems. For this compound, advanced computational modeling can accelerate research by predicting reactivity, conformational preferences, and potential biological activity.

Quantum mechanical (QM) studies have already provided deep insights into the reaction mechanisms of 2-oxoazepane systems. For example, density functional theory (DFT) calculations were used to elucidate the rearrangement of 4-carboxylic acid substituted 2-oxoazepane derivatives. nih.gov These calculations revealed a concerted mechanism where a water molecule acts as a catalyst to lower the energy of the transition state. nih.gov

Emerging computational approaches that can be applied include:

Machine Learning (ML) and Artificial Intelligence (AI): AI models can be trained on existing chemical data to predict the outcomes of unknown reactions, identify optimal synthetic routes, or screen for molecules with desired properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the flexible azepane ring over time, providing insights into its conformational landscape and how it interacts with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structure with biological activity, QSAR can guide the design of new this compound derivatives with enhanced potency or selectivity for a specific biological target. nih.gov

Computational MethodApplication to 2-Oxoazepane SystemsResearch Goal
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating transition state energies, predicting spectroscopic properties. nih.govUnderstanding reactivity and discovering novel transformations.
Molecular Dynamics (MD) Simulating conformational flexibility, studying solvent effects, modeling interactions with biomolecules. researchgate.netPredicting binding modes and designing conformationally constrained molecules.
Machine Learning (ML)/AI Predicting reaction outcomes, optimizing synthesis conditions, virtual screening of compound libraries. nih.govAccelerating the discovery of new derivatives and synthetic routes.

Expanding the Scope of Conformational Control in Biomolecular Design

The seven-membered azepane ring possesses greater conformational flexibility compared to smaller five- and six-membered rings. This property can be both an advantage and a challenge in biomolecular design. Controlling this flexibility is a key goal for designing molecules that can adopt a specific three-dimensional shape to interact with biological targets like proteins or nucleic acids.

Research has shown that the flexibility of the azepane ring is an important factor in its biological activity. In the design of enzyme inhibitors, the conformational flexibility of an azepane ring within the inhibitor molecule was found to be influenced by the mobility of the substrate-binding loop of the target protein. researchgate.net This highlights the importance of integrating protein flexibility into the design process.

Future directions in this area include:

Conformationally Locked Analogs: Introducing substituents or incorporating the ring into a bicyclic system can restrict its conformational freedom. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Azepane-Based Peptidomimetics: The this compound scaffold can be used as a template to mimic peptide turns or loops. Its inherent curvature and the defined orientation of its substituents can replicate the secondary structures of peptides.

Novel Scaffolds for Drug Discovery: Azepane-based scaffolds are being explored as replacements for traditional pharmacophores. For example, azepane-glycosides have been designed as novel antibiotics that target the bacterial ribosome by replacing the natural 2-deoxystreptamine (B1221613) scaffold. researchgate.net This demonstrates the potential of the azepane ring to create new three-dimensional structures for molecular recognition.

Synergistic Approaches in Supramolecular and Organic Chemistry with 2-Oxoazepane Scaffolds

The this compound structure contains multiple functional groups—a lactam and an amide—that are capable of forming strong hydrogen bonds. This makes it an excellent building block for supramolecular chemistry and a versatile scaffold in organic synthesis.

In supramolecular chemistry, the hydrogen bond donor (N-H) and acceptor (C=O) sites can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures like tapes, sheets, or capsules. These organized assemblies could find applications in materials science, drug delivery, and catalysis.

In organic chemistry, the 2-oxoazepane scaffold can be used synergistically to create complex molecules with multiple functional domains. As a central scaffold, it can be decorated with different chemical groups to generate libraries of compounds for high-throughput screening. nih.gov This approach is analogous to how multifunctional scaffolds are used in tissue engineering, where a single scaffold can be loaded with different agents to produce a synergistic therapeutic effect. nih.gov For instance, the azepane ring could be functionalized with one pharmacophore, while the exocyclic carboxamide is modified with another, allowing the final molecule to interact with multiple biological targets simultaneously or with different sites on the same target.

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